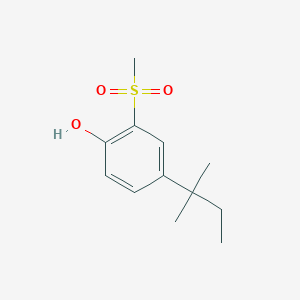
2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methanesulfonyl group and a 2-methylbutan-2-yl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol typically involves the sulfonation of a phenol derivative followed by alkylation. One common method includes:
Sulfonation: The phenol derivative is treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Alkylation: The resulting sulfonated phenol is then reacted with 2-methylbutan-2-yl chloride under basic conditions to attach the alkyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methanesulfonyl)phenol: Lacks the 2-methylbutan-2-yl group.
4-(2-methylbutan-2-yl)phenol: Lacks the methanesulfonyl group.
2-(Methanesulfonyl)-4-methylphenol: Contains a methyl group instead of the 2-methylbutan-2-yl group.
Propiedades
Número CAS |
88041-63-8 |
|---|---|
Fórmula molecular |
C12H18O3S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
4-(2-methylbutan-2-yl)-2-methylsulfonylphenol |
InChI |
InChI=1S/C12H18O3S/c1-5-12(2,3)9-6-7-10(13)11(8-9)16(4,14)15/h6-8,13H,5H2,1-4H3 |
Clave InChI |
XXBSZIQIMUVFHD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


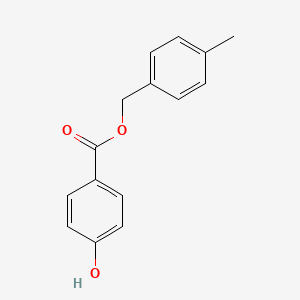
![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
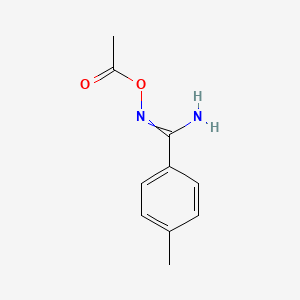

![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)
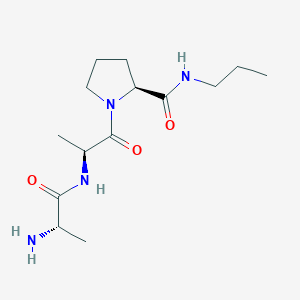
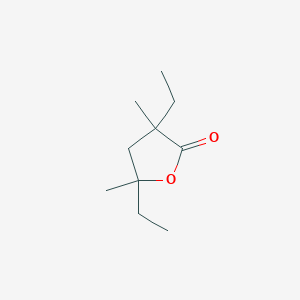
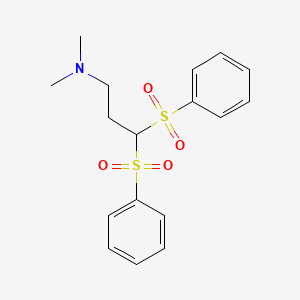

![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
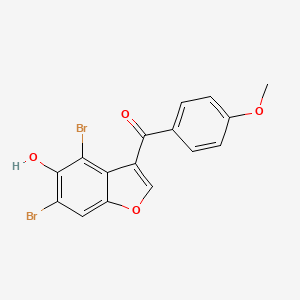
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)

